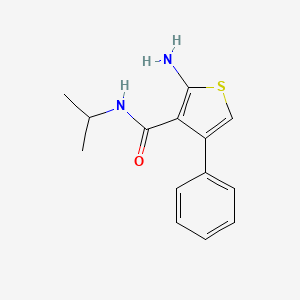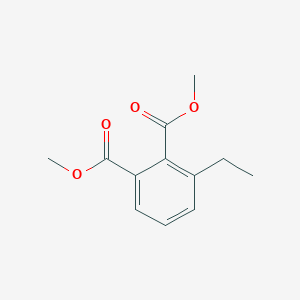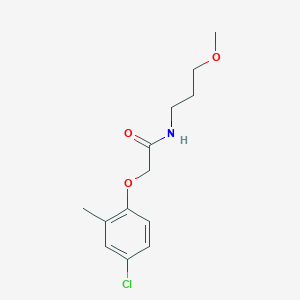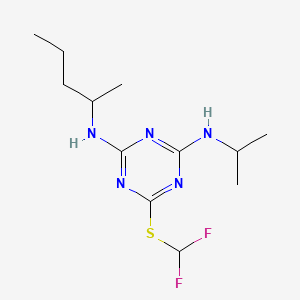![molecular formula C16H21Cl3O4S B14144779 Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester CAS No. 62813-14-3](/img/structure/B14144779.png)
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of trichloroacetic acid and a butyl ester group attached to a 2,5-diethoxyphenylthio moiety. Its unique structure makes it an interesting subject for chemical synthesis and analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester typically involves multiple steps. One common method includes the esterification of trichloroacetic acid with 4-[(2,5-diethoxyphenyl)thio]butanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloroacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted trichloroacetic acid derivatives.
Applications De Recherche Scientifique
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, (2,4,5-trichlorophenoxy)-, butyl ester: Similar in structure but with different substituents.
Acetic acid,2,2,2-trichloro-, dodecyl ester: Another ester derivative with a longer alkyl chain.
Uniqueness
Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester is unique due to the presence of the 2,5-diethoxyphenylthio group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
62813-14-3 |
|---|---|
Formule moléculaire |
C16H21Cl3O4S |
Poids moléculaire |
415.8 g/mol |
Nom IUPAC |
4-(2,5-diethoxyphenyl)sulfanylbutyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C16H21Cl3O4S/c1-3-21-12-7-8-13(22-4-2)14(11-12)24-10-6-5-9-23-15(20)16(17,18)19/h7-8,11H,3-6,9-10H2,1-2H3 |
Clé InChI |
XQUDFYDYYLZKBB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)OCC)SCCCCOC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 3-{[(3-chlorotricyclo[3.3.1.1~3,7~]dec-1-yl)carbonyl]amino}-5-fluoro-1H-indole-2-carboxylate](/img/structure/B14144701.png)


![[(2R,4aR,6S,7R,8S,8aR)-6-methoxy-7-methylsulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methanesulfonate](/img/structure/B14144714.png)

![(R)-methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane](/img/structure/B14144725.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methoxyphenoxy)ethyl]cyanamide](/img/structure/B14144729.png)
![4-(2-bromophenyl)-8,9-dimethyl-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14144733.png)


![3-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144748.png)



